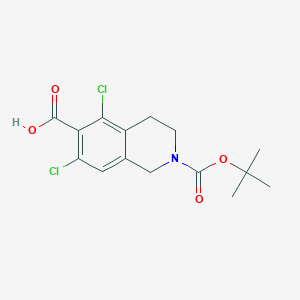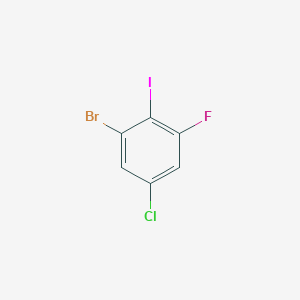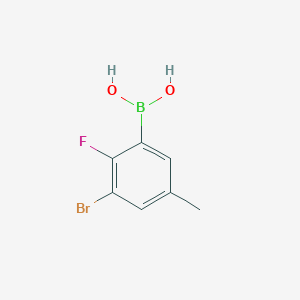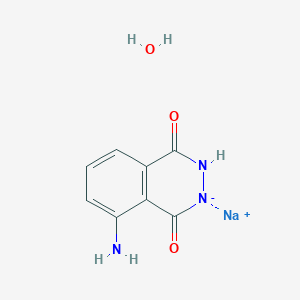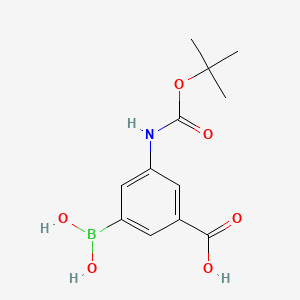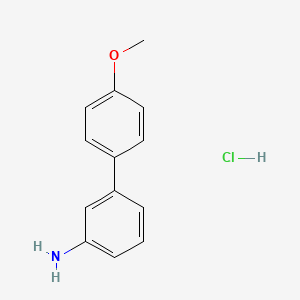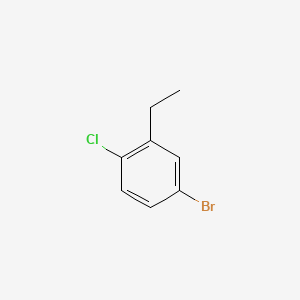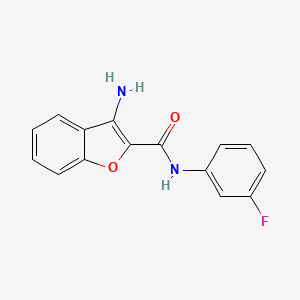
3-amino-N-(3-fluorophenyl)-1-benzofuran-2-carboxamide
Vue d'ensemble
Description
The compound “3-amino-N-(3-fluorophenyl)-1-benzofuran-2-carboxamide” is an organic compound containing a benzofuran ring, a fluorophenyl group, and an amide group . The presence of these functional groups could give the compound interesting chemical properties and potential applications in various fields such as medicinal chemistry.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzofuran ring and the fluorophenyl group are likely to contribute to the compound’s aromaticity, while the amide group could participate in hydrogen bonding .Applications De Recherche Scientifique
Disposition and Metabolism
3-amino-N-(3-fluorophenyl)-1-benzofuran-2-carboxamide has been explored for its pharmacokinetic properties, including metabolism and disposition in the human body. For instance, studies on related benzofuran derivatives like SB-649868, an orexin 1 and 2 receptor antagonist, have shown significant insights into their metabolic pathways and disposition. SB-649868 undergoes extensive metabolism, with the principal route being oxidation of the benzofuran ring. The elimination of drug-related material is primarily through feces, and the compound exhibits a long plasma half-life, indicating the presence of slowly cleared metabolites (Renzulli et al., 2011).
Diagnostic Imaging and Radiotracer Development
Compounds structurally similar to 3-amino-N-(3-fluorophenyl)-1-benzofuran-2-carboxamide have been utilized in the development of novel radiotracers for diagnostic imaging. For example, FACBC (1-amino-3-fluorocyclobutane-1-carboxylic acid) labeled with 18F has shown potential in tumor localization and has been used in comparative studies with traditional agents like FDG. This compound exhibits low uptake in normal brain tissue, allowing for clear tumor visualization in imaging studies (Shoup et al., 1999).
Radiopharmaceutical Safety and Dosimetry
The safety and dosimetry of radiotracers structurally similar to 3-amino-N-(3-fluorophenyl)-1-benzofuran-2-carboxamide have been evaluated in clinical settings. For instance, 11C-CS1P1, a radiotracer targeting the sphingosine-1-phosphate receptor, has undergone phase 1 evaluation to assess safety, dosimetry, and biodistribution characteristics. These studies are crucial for establishing the safe use of such radiopharmaceuticals in clinical populations (Brier et al., 2022).
Chemotherapy and Drug Interaction Studies
Compounds structurally similar to 3-amino-N-(3-fluorophenyl)-1-benzofuran-2-carboxamide have been investigated for their interaction with chemotherapeutic agents. For example, the interaction of oral glutamine with fluorouracil induced intestinal toxicity has been studied to understand the protective effects and potential for reducing side effects in chemotherapy (Daniele et al., 2001).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-amino-N-(3-fluorophenyl)-1-benzofuran-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2O2/c16-9-4-3-5-10(8-9)18-15(19)14-13(17)11-6-1-2-7-12(11)20-14/h1-8H,17H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDUYLCJRHFHZPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC(=CC=C3)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-N-(3-fluorophenyl)-1-benzofuran-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



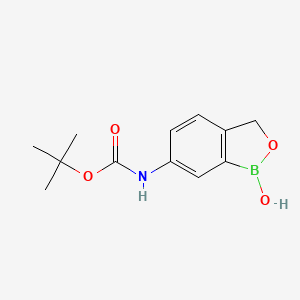
![2-(Aminomethyl)thieno[3,2-b]thiophene hydrochloride](/img/structure/B1519904.png)
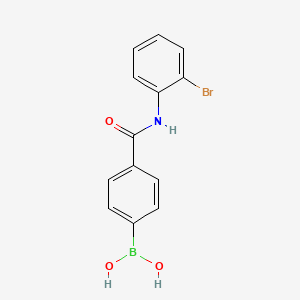
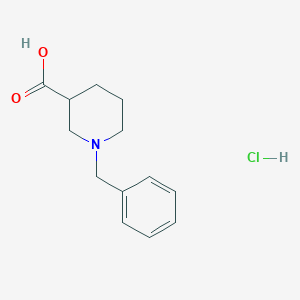

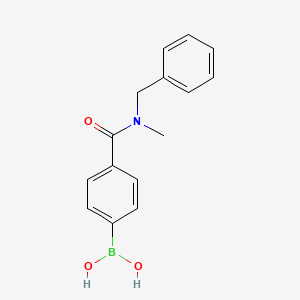
![4-[(4-Aminopiperidin-1-yl)methyl]benzonitrile dihydrochloride](/img/structure/B1519909.png)
